Methyl L-leucinate

Description

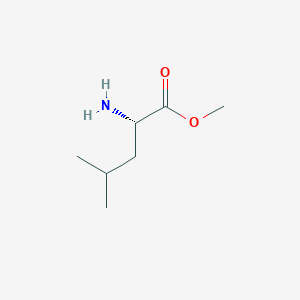

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDXUKJJGUSGLS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883883 | |

| Record name | L-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2666-93-5 | |

| Record name | (+)-L-Leucine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002666935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-leucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3M3TO108Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl L-leucinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-leucinate hydrochloride is a derivative of the essential amino acid L-leucine, characterized by the esterification of the carboxylic acid group with methanol (B129727) and the formation of a hydrochloride salt at the amino group. This modification enhances its solubility in certain solvents and makes it a versatile reagent in various chemical syntheses, particularly in peptide chemistry.[1][2] Its role as a building block in the synthesis of peptides and other bioactive molecules underscores the importance of a thorough understanding of its chemical properties for researchers in drug discovery and development.[3] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound hydrochloride, detailed experimental protocols for their determination, and a discussion of its reactivity.

Core Chemical Properties

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the tables below, providing a quick reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 181.66 g/mol | [1][4] |

| Melting Point | 151-153 °C (decomposes) | [1][5][6] |

| Boiling Point | 169.2 °C at 760 mmHg | [1] |

| Flash Point | 42.7 °C | [1] |

| Density | 0.955 g/cm³ | [1] |

| Vapor Pressure | 1.56 mmHg at 25°C | [1] |

| Refractive Index | [α]²⁰/D +12.0° to +14.0° (c=2, H₂O) | [6] |

| Solubility | Soluble in water (50 mg/mL), methanol | [1][3] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [1][6] |

| Storage | Room temperature, in a cool, dark, and dry place under inert gas. | [6] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Values | Reference |

| ¹H-NMR (D₂O) | δ: 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H) | [7] |

| ¹³C-NMR | δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2 | [7] |

| Infrared Spectrum | Conforms to structure | [8] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound hydrochloride are provided below. These protocols are essential for quality control and characterization in a research or industrial setting.

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry crystalline powder is placed on a clean, dry watch glass. A capillary tube, sealed at one end, is tapped open-end down into the powder until a small amount of the sample (2-3 mm in height) is packed into the bottom of the tube.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of this compound hydrochloride in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

-

Solution Preparation: An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Analysis: The concentration of this compound hydrochloride in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable standard curve or by gravimetric analysis after evaporating the solvent.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Hygroscopicity Testing

The hygroscopic nature of this compound hydrochloride can be assessed by measuring its moisture uptake under controlled humidity conditions.

Methodology:

-

Sample Preparation: A known weight of the substance is accurately weighed into a tared, shallow weighing bottle.

-

Initial Drying: The sample is dried in a vacuum oven at a specified temperature (e.g., 40 °C) until a constant weight is achieved to determine the initial moisture content.

-

Exposure to Humidity: The dried sample is then placed in a controlled humidity chamber (e.g., 25 °C and 80% relative humidity).

-

Weight Measurement: The sample is weighed at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Calculation: The percentage of moisture absorbed is calculated based on the increase in weight of the sample.

Chemical Reactivity and Stability

This compound hydrochloride exhibits reactivity characteristic of both an amino acid ester and a hydrochloride salt.

-

Reaction with Bases: The hydrochloride salt will react with a base to neutralize the hydrochloric acid and liberate the free amino ester, this compound. This free amine is a key intermediate for subsequent reactions, such as peptide coupling. A common procedure involves dissolving the hydrochloride salt in a suitable organic solvent and adding a base like triethylamine (B128534) or diisopropylethylamine to scavenge the HCl.

-

Hydrolysis: As an ester, this compound hydrochloride is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield L-leucine and methanol. Acid-catalyzed hydrolysis can also occur, though it is typically slower.

-

Peptide Bond Formation: The primary amino group of this compound is nucleophilic and readily participates in amide bond formation with an activated carboxylic acid of another amino acid. This is the fundamental reaction in peptide synthesis. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate this reaction.

-

Reaction with Oxidizing Agents: The amino group can be susceptible to oxidation by strong oxidizing agents. The specific products would depend on the nature of the oxidant and the reaction conditions.

-

Stability: The compound is hygroscopic and should be stored in a dry environment. It is also sensitive to light. Under recommended storage conditions (cool, dry, dark, and under an inert atmosphere), it is generally stable.

Visualizing Chemical Processes

To better illustrate the chemical workflows involving this compound hydrochloride, the following diagrams have been generated using the DOT language.

Synthesis of this compound hydrochloride

Peptide Coupling Workflow

Conclusion

This compound hydrochloride is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an invaluable tool for researchers. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their verification. The visualized workflows for its synthesis and application in peptide coupling offer a clear understanding of its practical handling and utility. A thorough grasp of the information presented herein is essential for the effective and safe use of this compound hydrochloride in a laboratory setting, ultimately contributing to the advancement of drug discovery and development.

References

- 1. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Leucine methyl ester hydrochloride [myskinrecipes.com]

- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]

- 6. L-Leucine Methyl Ester Hydrochloride 7517-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Leucine methyl ester hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Synthesis of Methyl L-leucinate from L-leucine: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the primary methodologies for the synthesis of methyl L-leucinate from L-leucine. This compound serves as a crucial intermediate in peptide synthesis and as a building block in the development of novel pharmaceutical agents.[1] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical mechanisms. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction to Synthesis Methodologies

The esterification of L-leucine to its methyl ester is a fundamental transformation in organic chemistry. The product, this compound, is typically isolated as its hydrochloride salt to improve stability and handling, as the free amine is prone to degradation and side reactions. The most prevalent and effective methods for this synthesis involve acid catalysis, either directly through Fischer-Speier esterification or via in situ generation of an acid catalyst or a more reactive carboxylic acid derivative.

The three core methodologies discussed in this guide are:

-

Thionyl Chloride (SOCl₂) Mediated Esterification: A highly efficient and virtually irreversible method that proceeds through an acyl chloride intermediate.

-

Fischer-Speier Esterification: A classic, equilibrium-driven reaction catalyzed by a strong acid like HCl or H₂SO₄.[2]

-

Trimethylchlorosilane (TMSCl) Mediated Esterification: A mild and convenient alternative where TMSCl reacts with methanol (B129727) to generate HCl in situ, facilitating the Fischer esterification under gentle conditions.[3]

Reaction Mechanisms and Pathways

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The esterification of L-leucine follows distinct pathways depending on the reagents employed.

Thionyl Chloride Mediated Esterification

This method is highly effective due to the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate. Thionyl chloride serves a dual purpose: it activates the carboxyl group and the hydrochloric acid byproduct protonates the amino group, protecting it from acting as a competing nucleophile.[4] The reaction of thionyl chloride with residual water and the alcohol solvent produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[5]

Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[2] The process begins with the protonation of the carbonyl oxygen of L-leucine by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate, and subsequent elimination of a water molecule yields the protonated ester.[6][7] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[8]

Experimental Protocols

The following sections provide detailed procedures for the synthesis of this compound hydrochloride. All operations involving thionyl chloride or trimethylchlorosilane should be performed in a well-ventilated fume hood.

Protocol 1: Thionyl Chloride (SOCl₂) Method

This protocol is adapted from procedures that consistently report high to quantitative yields.[9]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 60 mL of anhydrous methanol. Cool the flask in an ice-water bath.

-

Reagent Addition: Slowly add 4.0 mL of thionyl chloride (SOCl₂) dropwise to the cooled methanol over 10-15 minutes. Caution: This addition is exothermic and releases HCl gas.

-

Substrate Addition: After the addition of SOCl₂ is complete, add 8.0 mmol of L-leucine to the mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction to reflux (approx. 66°C) for 6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the L-leucine spot disappears.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and excess reagents under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is crude this compound hydrochloride, which can be triturated with diethyl ether to yield a white solid. The solid is then collected by filtration and dried in vacuo.

Protocol 2: Trimethylchlorosilane (TMSCl) Method

This mild procedure is ideal for generating the ester hydrochloride at room temperature.[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, place 0.1 mol of L-leucine.

-

Reagent Addition: Slowly add 0.2 mol of freshly distilled trimethylchlorosilane (TMSCl) to the flask while stirring.

-

Solvent Addition: Add 100 mL of anhydrous methanol to the mixture. The resulting solution or suspension is stirred at room temperature.

-

Reaction: Continue stirring for 12-24 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC.

-

Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator to remove the solvent and any volatile byproducts. The remaining solid is the product, this compound hydrochloride.

Data Presentation

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the described synthesis methods.

| Parameter | Thionyl Chloride Method | TMSCl Method | Fischer-Speier (Typical) |

| Primary Reagents | L-leucine, SOCl₂, Methanol | L-leucine, TMSCl, Methanol | L-leucine, HCl/H₂SO₄, Methanol |

| Temperature | 0°C then Reflux (~66°C) | Room Temperature | Reflux |

| Reaction Time | ~6 hours | 12 - 24 hours | 1 - 10 hours |

| Reported Yield | 98-100%[9] | Good to Excellent | Variable (Equilibrium Dependant) |

| Product Form | Hydrochloride Salt | Hydrochloride Salt | Hydrochloride Salt |

Spectroscopic Data

The identity and purity of the synthesized this compound hydrochloride can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H-NMR (D₂O, 300 MHz) | ¹³C-NMR (D₂O, 75 MHz) |

| δ 4.10 (t, 1H, α-CH) | δ 171.4 (C=O) |

| δ 3.78 (s, 3H, -OCH₃) | δ 53.6 (-OCH₃) |

| δ 1.82 (m, 1H, γ-CH) | δ 51.6 (α-CH) |

| δ 1.65 (m, 2H, β-CH₂) | δ 38.9 (β-CH₂) |

| δ 0.89 (d, 6H, δ-CH₃ x 2) | δ 24.0 (γ-CH) |

| δ 21.6 (δ-CH₃) | |

| δ 21.2 (δ-CH₃) | |

| Data adapted from Molecules 2008, 13, 1111-1119.[3] |

Experimental Workflow and Purification

A generalized workflow for the synthesis and purification of this compound is outlined below. The final product is the hydrochloride salt, which is typically a stable, crystalline solid.[10] If the free ester is required, an additional neutralization and extraction step is necessary.

Purification Details:

-

This compound Hydrochloride: The crude solid obtained after solvent evaporation can be purified by recrystallization. A common solvent system is methanol/diethyl ether.[11] Alternatively, washing or triturating the crude solid with a solvent in which the product is insoluble (like diethyl ether) is effective for removing more soluble impurities.

-

This compound (Free Base): To obtain the free ester, the hydrochloride salt is dissolved in water or an appropriate solvent and neutralized with a mild base such as sodium bicarbonate. The free ester, which is less water-soluble, can then be extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporating the solvent, the free ester is obtained, which can be further purified by crystallization or distillation if necessary.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

CAS number and molecular weight of Methyl L-leucinate

This document provides key technical specifications for Methyl L-leucinate, a derivative of the amino acid L-leucine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below. This data is essential for accurate substance identification, experimental design, and chemical reaction stoichiometry.

| Property | Value | Citations |

| CAS Number | 2666-93-5 | [1][2] |

| Molecular Formula | C7H15NO2 | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][3] |

| IUPAC Name | methyl (2S)-2-amino-4-methylpentanoate | [3] |

This compound is the methyl ester of the essential amino acid L-leucine.[1][3] It is classified as an alpha-amino acid ester.[1] It's important to distinguish this compound from its hydrochloride salt, this compound hydrochloride, which has a different CAS number (7517-19-3) and molecular weight (181.66 g/mol ).[4][5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Leucine, methyl ester [webbook.nist.gov]

- 3. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]

- 5. This compound hydrochloride | 7517-19-3 [chemicalbook.com]

- 6. 125130250 [thermofisher.com]

- 7. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Solubility Profile of Methyl L-leucinate in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility of Methyl L-leucinate in various organic solvents, targeting researchers, scientists, and professionals in drug development. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound hydrochloride was determined in twelve organic solvents at temperatures ranging from 283.15 K to 323.15 K. The mole fraction solubility (x₁) data is summarized in the table below. The dissolution of this compound hydrochloride in these solvents is an endothermic and entropy-driven process.[1][2] An increase in temperature positively affects the solubility of this compound hydrochloride in these pure solvents.[1][2]

| Temperature (K) | Methyl Acetate (x₁ * 10³) | Ethyl Acetate (x₁ * 10³) | n-Propyl Acetate (x₁ * 10³) | Isopropyl Acetate (x₁ * 10³) | Dimethyl Carbonate (x₁ * 10³) | n-Butanol (x₁ * 10²) | n-Pentanol (x₁ * 10²) | Acetonitrile (x₁ * 10³) | Acetone (x₁ * 10³) | 2-Butanone (x₁ * 10³) | n-Hexane (x₁ * 10⁴) | 1,4-Dioxane (x₁ * 10³) |

| 283.15 | 1.31 | 0.85 | 0.52 | 0.41 | 0.29 | 1.33 | 0.89 | 1.58 | 1.02 | 0.75 | 0.15 | 0.95 |

| 288.15 | 1.55 | 1.01 | 0.63 | 0.50 | 0.36 | 1.51 | 1.02 | 1.83 | 1.21 | 0.89 | 0.18 | 1.12 |

| 293.15 | 1.83 | 1.20 | 0.76 | 0.61 | 0.44 | 1.71 | 1.16 | 2.12 | 1.43 | 1.06 | 0.22 | 1.32 |

| 298.15 | 2.16 | 1.42 | 0.92 | 0.74 | 0.54 | 1.93 | 1.32 | 2.46 | 1.68 | 1.26 | 0.27 | 1.55 |

| 303.15 | 2.55 | 1.68 | 1.11 | 0.90 | 0.66 | 2.18 | 1.50 | 2.85 | 1.97 | 1.49 | 0.33 | 1.82 |

| 308.15 | 3.01 | 1.99 | 1.33 | 1.09 | 0.81 | 2.45 | 1.70 | 3.30 | 2.31 | 1.76 | 0.40 | 2.13 |

| 313.15 | 3.55 | 2.35 | 1.59 | 1.31 | 0.99 | 2.75 | 1.93 | 3.82 | 2.70 | 2.08 | 0.49 | 2.49 |

| 318.15 | 4.18 | 2.78 | 1.89 | 1.57 | 1.20 | 3.08 | 2.18 | 4.42 | 3.15 | 2.45 | 0.60 | 2.91 |

| 323.15 | 4.92 | 3.29 | 2.25 | 1.88 | 1.45 | 3.45 | 2.46 | 5.11 | 3.67 | 2.88 | 0.74 | 3.40 |

Experimental Protocol: Gravimetric Method

The solubility of this compound hydrochloride in the selected organic solvents was determined using a static gravimetric method under atmospheric pressure (101.2 kPa).[1][2]

Apparatus:

-

Jacketed glass vessel (100 mL)

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Drying oven

Procedure:

-

An excess amount of this compound hydrochloride was added to a known mass of the respective organic solvent in the jacketed glass vessel.

-

The mixture was continuously stirred using the magnetic stirrer to ensure thorough mixing.

-

The temperature of the solution was maintained at the desired setpoint (ranging from 283.15 to 323.15 K) by circulating water from the thermostatic water bath through the jacket of the vessel.

-

The solution was allowed to equilibrate for at least 12 hours to ensure that saturation was reached.

-

After equilibration, the stirring was stopped, and the solution was left undisturbed for at least 4 hours to allow the undissolved solid to settle.

-

A sample of the clear supernatant was carefully withdrawn using a preheated or precooled syringe to prevent any change in solubility due to temperature fluctuations.

-

The withdrawn sample was immediately transferred to a pre-weighed container.

-

The weight of the sample was determined using the analytical balance.

-

The solvent was then evaporated by drying the sample in an oven at a controlled temperature until a constant weight of the dissolved solid was achieved.

-

The mass of the dissolved this compound hydrochloride was determined by weighing the container with the dried solid.

-

The mole fraction solubility was then calculated from the masses of the dissolved solute and the solvent.

-

The solid phase in equilibrium with the saturated solution was analyzed by powder X-ray diffraction to confirm that no polymorphic transformation or solvate formation occurred during the experiment.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

References

The Strategic Role of Methyl L-leucinate in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and manufacturing, the precise and efficient synthesis of peptide chains is paramount. The strategic use of protecting groups is a cornerstone of this process, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. Among these, methyl L-leucinate, the methyl ester of the amino acid L-leucine, serves as a critical and widely utilized carboxyl-protecting group. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing its application, quantitative outcomes, and the experimental protocols necessary for its successful implementation.

The Core Function of this compound in Peptide Synthesis

The primary role of this compound in peptide synthesis is to temporarily block the carboxylic acid group of L-leucine.[1] This protection is essential to prevent the leucine (B10760876) residue from reacting with itself or other activated amino acids in an uncontrolled manner during the formation of the peptide bond. By converting the carboxylic acid to a methyl ester, its nucleophilicity is significantly reduced, directing the reaction to the desired N-terminus of the growing peptide chain. This strategy allows for a highly controlled, stepwise addition of amino acids, leading to high yields and purity of the target peptide.[1]

The use of this compound is particularly advantageous in solution-phase peptide synthesis, where precise control over reaction conditions is crucial. Its stability under the coupling conditions and the relative ease of its eventual removal make it a versatile tool in the synthetic chemist's arsenal.

Quantitative Analysis of Peptide Synthesis Utilizing this compound

The efficiency of peptide synthesis is often measured by the yield and purity of the final product. The use of this compound as a protecting group has been demonstrated to contribute to high-yield syntheses.

| Dipeptide Sequence | N-Terminal Protecting Group | Coupling Reagent | Reported Yield | Reference |

| Boc-Ala-Leu-OMe | Boc | DCC | >95% | --INVALID-LINK-- |

| Z-Asn-Leu-OMe | Z | Isoxazolium Salt | 66-70% (recrystallized) | --INVALID-LINK-- |

| Boc-Ala-Leu-Aib-OMe | Boc | EDC.HCl/HOBt | Not specified | --INVALID-LINK-- |

| Fmoc-Peptide-Cys(Trt)-OMe | Fmoc | Not specified | 42% (overall) | --INVALID-LINK-- |

Note: Yields can vary significantly based on the specific amino acids being coupled, the coupling reagents used, and the reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of peptide synthesis involving this compound.

Preparation of L-leucine Methyl Ester Hydrochloride

The first step is the esterification of L-leucine to form its methyl ester, which is typically isolated as a hydrochloride salt.

Materials:

-

L-leucine

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure (using Thionyl Chloride):

-

Suspend L-leucine (e.g., 10 g, 76.2 mmol) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 11.0 mL, 152.4 mmol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is L-leucine methyl ester hydrochloride. Recrystallize from a mixture of methanol and diethyl ether to obtain a pure white solid.

-

Dry the product under vacuum. The expected yield is typically high, often exceeding 95%.

Dipeptide Synthesis: Coupling of N-terminally Protected Alanine with L-leucine Methyl Ester

This protocol outlines the coupling of Boc-protected L-alanine with L-leucine methyl ester to form the dipeptide Boc-Ala-Leu-OMe.

Materials:

-

Boc-L-alanine

-

L-leucine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate (B1210297)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve Boc-L-alanine (1 equivalent) and L-leucine methyl ester hydrochloride (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask.

-

Add HOBt (1 equivalent), if used.

-

Cool the mixture in an ice bath and add TEA or DIPEA (1 equivalent) to neutralize the hydrochloride salt. Stir for 10-15 minutes.

-

In a separate flask, dissolve DCC or EDC (1.1 equivalents) in anhydrous DCM.

-

Slowly add the DCC/EDC solution to the amino acid mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

After completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the product by column chromatography on silica (B1680970) gel.

Deprotection of the Methyl Ester (Saponification)

The final step in many synthetic schemes is the removal of the methyl ester protecting group to liberate the free carboxylic acid. This is typically achieved through saponification.

Materials:

-

Protected dipeptide methyl ester (e.g., Boc-Ala-Leu-OMe)

-

Methanol or a mixture of methanol and water

-

1M Sodium hydroxide (B78521) (NaOH) solution

-

1M Hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Dissolve the dipeptide methyl ester in methanol or a methanol/water mixture.

-

Cool the solution in an ice bath.

-

Add 1M NaOH solution (typically 1.1-1.5 equivalents) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected dipeptide.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes in peptide synthesis involving this compound.

References

Methyl L-Leucinate: A Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl L-leucinate, the methyl ester of the essential amino acid L-leucine, serves as a critical chiral building block in the synthesis of a variety of complex pharmaceutical agents. Its inherent stereochemistry and versatile reactivity make it a valuable starting material for the construction of molecules with specific biological activities, particularly in the development of antiviral and peptide-based therapeutics. This guide provides a comprehensive overview of the properties, applications, and synthetic methodologies associated with this compound in drug development.

Physicochemical and Pharmacological Data

The utility of this compound in pharmaceutical synthesis is underpinned by its distinct physicochemical properties and the pharmacological efficacy of the resulting drug molecules. The following tables summarize key quantitative data for this compound and its derivatives, as well as for prominent antiviral drugs synthesized using leucine-based synthons.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Melting Point (HCl salt) | 151-153 °C | [2][3] |

| Boiling Point (HCl salt) | 169.2 °C at 760 mmHg | [4][5] |

| Density | 0.955 g/cm³ | [4] |

| Optical Rotation (HCl salt) | [α]22/D +13° (c = 2 in H₂O) | [2][3] |

| Solubility (HCl salt) | 50 mg/mL in H₂O | [4] |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Drug | Target | IC₅₀ | Kᵢ | EC₅₀ | EC₉₀ | Reference |

| Nirmatrelvir (B3392351) | SARS-CoV-2 Mpro | 19.2 nM | 3.1 nM | 62 nM | 181 nM | [6] |

| Lopinavir (B192967) | HIV-1 Protease | 0.69 ng/mL (serum-free) | - | - | - | [7] |

| Ritonavir (B1064) | HIV-1 Protease | 4.0 ng/mL (serum-free) | - | - | - | [7] |

Table 2: Pharmacological Activity of Pharmaceuticals Derived from Leucine (B10760876) Analogs

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals, most notably antiviral agents that target viral proteases.

Antiviral Drug Synthesis: Nirmatrelvir and Lopinavir

Leucine derivatives are central to the structure of potent protease inhibitors. For instance, the synthesis of nirmatrelvir , the active component in the COVID-19 therapeutic Paxlovid, often involves intermediates derived from L-tert-leucine, a close structural analog of L-leucine.[8] Similarly, lopinavir , an antiretroviral drug used to treat HIV/AIDS, incorporates a leucine-derived fragment in its structure.[9] The bulky, hydrophobic side chain of leucine is crucial for fitting into the active sites of viral proteases, thereby inhibiting their function and disrupting the viral life cycle.

Peptide Synthesis

As an amino acid ester, this compound is a ready-to-use building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][10] The methyl ester protects the carboxylic acid functionality, allowing for the controlled formation of amide bonds at the N-terminus. This is particularly useful in the synthesis of peptide-based drugs and research peptides where precise sequence control is paramount. N-methylated derivatives of leucine are also employed to enhance the metabolic stability and conformational properties of synthetic peptides.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of leucine derivatives in pharmaceutical synthesis.

Solution-Phase Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester, such as this compound, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.

Materials:

-

N-protected amino acid (e.g., Boc-L-Proline)

-

This compound hydrochloride

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-hydroxybenzotriazole)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.

-

Add this compound hydrochloride (1.0 eq) to the solution.

-

Add DIEA or TEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a this compound residue into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

-

Fmoc-L-leucine

-

Coupling reagent (e.g., HBTU, HATU)

-

Activation base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Washing solvents (e.g., DMF, DCM, Methanol)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 eq), the coupling reagent (3-5 eq), and the activation base (6-10 eq) in DMF. Allow to pre-activate for a few minutes.

-

Coupling: Add the activated Fmoc-L-leucinate solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of pharmaceuticals derived from leucine-based building blocks and a typical workflow for their synthesis.

Caption: Inhibition of HIV-1 Protease by a Leucine-derived Inhibitor.

Caption: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Nirmatrelvir.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow Incorporating L-Leucinate.

Caption: Logical Flow from this compound to Pharmaceutical Application.

References

- 1. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]

- 3. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]

- 4. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]

- 5. 7517-19-3 L-Leucine methyl ester hydrochloride AKSci J92630 [aksci.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

Spectroscopic Analysis of Methyl L-leucinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl L-leucinate, a derivative of the essential amino acid L-leucine. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for data acquisition. This information is critical for the characterization and quality control of this compound in research and pharmaceutical development.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound hydrochloride. The hydrochloride salt form is commonly used for its stability and solubility.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 1H | α-CH |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~1.7 | Multiplet | 3H | β-CH₂, γ-CH |

| ~0.95 | Doublet | 6H | δ-CH₃ |

Solvent: D₂O, Instrument: 500 MHz NMR Spectrometer. Chemical shifts are referenced to a standard.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester carbonyl) |

| ~53 | O-CH₃ |

| ~51 | α-CH |

| ~40 | β-CH₂ |

| ~24 | γ-CH |

| ~22, ~21 | δ-CH₃ |

Solvent: Polysol, Instrument: Varian CFT-20. Chemical shifts are referenced to a standard.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1500 | Medium | N-H bend (amine salt) |

| ~1240 | Strong | C-O stretch (ester) |

Sample Preparation: KBr pellet.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

A sample of approximately 5-10 mg of this compound hydrochloride is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). A small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition:

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width should encompass the expected carbon chemical shift range (typically 0-200 ppm).

2.1.3. Data Processing:

The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

A small amount of this compound hydrochloride (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

2.2.3. Data Processing:

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The prominent absorption bands are identified, and their wavenumbers are recorded.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data of this compound.

The Stereochemical Landscape of Methyl L-leucinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-leucinate, the methyl ester of the essential amino acid L-leucine, is a chiral molecule of significant interest in various scientific domains, including peptide synthesis, drug discovery, and metabolic research. The stereochemistry of this compound is paramount, as the spatial arrangement of its atoms dictates its biological activity, chemical reactivity, and physical properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, analytical characterization, and biological implications.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific processes. A common and straightforward method involves the direct esterification of L-leucine using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). This reaction proceeds with retention of configuration at the chiral center.

A general procedure for the synthesis of L-leucine methyl ester hydrochloride involves reacting L-leucine with methanol and trimethylchlorosilane at room temperature.[1] The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC), and then concentrated to yield the hydrochloride salt of the methyl ester.[1]

Below is a workflow diagram illustrating the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Stereochemical Characterization

Ensuring the enantiomeric purity of this compound is critical. Several analytical techniques are employed for this purpose.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property. For L-leucine, the parent amino acid, the specific rotation has been accurately determined in various solvents.[2][3] While specific rotation data for this compound is less commonly reported in standard literature, the principle of measurement remains the same.

Table 1: Specific Rotation of L-leucine

| Solvent | Wavelength (nm) | Temperature (°C) | Concentration (g/100mL) | Specific Rotation [α] | Reference |

| 6 M HCl | 589 | 25 | 1.0 - 5.0 | +15.1° | [4] |

| Glacial Acetic Acid | 589 | 25 | 1.0 - 5.0 | +29.5° | [4] |

| Water | 589 | 25 | 2.2 | -10.8° | [4] |

Experimental Protocol: Measurement of Specific Rotation

-

Preparation of the Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a specified solvent (e.g., methanol, ethanol, or water) in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. The standard cell path length is typically 1 decimeter (10 cm).

-

Data Recording: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where:

-

[α]Tλ is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Table 2: Chiral HPLC Method for Leucine Enantiomers

| Parameter | Condition | Reference |

| Column | Astec CHIROBIOTIC T, 4.6 mm × 250 mm, 5 µm | [5] |

| Guard Column | Astec CHIROBIOTIC T, 4.6 mm × 20 mm, 5 µm | [5] |

| Mobile Phase | Acetonitrile/Water = 50:50 (v/v) | [5] |

| Flow Rate | 1 mL/min | [5] |

| Column Temperature | 25 °C | [5] |

| Detector | Corona charged aerosol detector and/or UV detector | [5] |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

HPLC System Setup: Equilibrate the chiral column with the mobile phase at the specified flow rate and temperature.

-

Injection: Inject a known volume of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with a suitable detector.

-

Data Analysis: Determine the retention times for the L- and D-enantiomers. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] × 100

Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC.

X-ray Crystallography

Experimental Protocol: General Workflow for X-ray Crystallography

-

Crystallization: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is built and refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.

-

Structure Validation and Analysis: The final structure is validated and analyzed to determine bond lengths, bond angles, and the absolute configuration at the chiral center.

Biological Significance of Stereochemistry

The stereochemistry of amino acid esters can have a profound impact on their biological activity. In the case of this compound, its L-configuration is critical for its interaction with biological systems.

One notable example is its effect on the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that L-leucine methyl ester exhibits trypanocidal activity by targeting the lysosomes of the parasite.[6] The ester is hydrolyzed by lysosomal enzymes, leading to an accumulation of membranolytic metabolites that disrupt the lysosomal membrane and cause cell death.[6] The D-enantiomer, in contrast, is not expected to be a substrate for the specific lysosomal enzymes, highlighting the stereospecificity of this biological process.

Caption: Proposed mechanism of action of this compound against Trypanosoma cruzi.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its synthesis, analysis, and biological function. The maintenance of the L-configuration is essential for its utility in peptide synthesis and for its specific biological activities. This guide has provided an in-depth overview of the methods used to synthesize and characterize this important chiral molecule, as well as an example of its stereospecific biological action. For researchers and professionals in drug development, a thorough understanding and rigorous control of the stereochemistry of this compound and related compounds are indispensable for achieving desired outcomes and ensuring the safety and efficacy of new therapeutic agents.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of L-leucine methyl ester on growth and ultrastructure of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources and Purity of Methyl L-leucinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Methyl L-leucinate, a key building block in synthetic chemistry and drug development. This document details commercial suppliers, typical purity levels, and analytical methodologies for its characterization. Furthermore, it provides detailed experimental protocols for its synthesis, purification, and application in peptide synthesis, alongside relevant biological pathway information.

Commercial Sources and Purity

This compound is primarily available commercially as its hydrochloride salt (this compound HCl, CAS No: 7517-19-3). This form enhances the stability and handling of the compound. A survey of prominent chemical suppliers reveals that this compound hydrochloride is readily available in high purity, typically ≥98% or ≥99%.

| Supplier Category | Typical Purity Levels | Common Analytical Methods for Purity Determination |

| Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, TCI) | ≥98%, ≥99%[1][2][3][4] | Titration with HClO4, HPLC, 1H-NMR Spectroscopy, Optical Rotation[2][5] |

| Specialized Peptide and Amino Acid Derivative Suppliers (e.g., Chem-Impex, MedChemExpress) | ≥98% (HPLC)[6] | HPLC, Elemental Analysis |

| Bulk and Industrial Chemical Suppliers (e.g., Echemi, Prominent Advanced Synthesis) | 98%+, 99%[7][8] | Varies, often specified as "Pharmaceutical Grade" or "Industrial Grade" |

Experimental Protocols

Synthesis of this compound Hydrochloride

A general and efficient method for the esterification of L-leucine involves the use of thionyl chloride or chlorotrimethylsilane (B32843) in methanol (B129727). The following protocol is adapted from established procedures.[7]

Materials:

-

L-leucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-leucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Figure 1: Workflow for the synthesis of this compound hydrochloride.

Purification of this compound Hydrochloride

For applications requiring higher purity, a recrystallization or an activated carbon treatment can be employed. The following protocol is based on a patented purification method.[9]

Materials:

-

Crude this compound hydrochloride (purity < 95%)

-

Deionized water

-

Activated carbon

-

Filter paper/funnel

-

Beaker

-

Heating plate with magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the crude this compound hydrochloride in deionized water to create an aqueous solution.

-

Add activated carbon to the solution (the weight ratio of solid to activated carbon should be approximately 1:0.3 to 1:0.5).

-

Stir the mixture and adjust the pH to 5.3-6.5.

-

Filter the solution to remove the activated carbon and obtain a clear filtrate.

-

Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by vacuum filtration and dry them to obtain purified this compound hydrochloride with a purity of >99%.

Figure 2: Workflow for the purification of this compound hydrochloride.

Use of this compound Hydrochloride in Peptide Synthesis (Example: Dipeptide Synthesis)

This compound hydrochloride serves as the C-terminal amino acid ester in solution-phase peptide synthesis. The following is a representative protocol for coupling with an N-protected amino acid.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

This compound hydrochloride

-

Coupling agent (e.g., DCC, HOBt)

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.

-

Add this compound hydrochloride (1 equivalent) and TEA (1 equivalent) to the solution and stir until all solids dissolve.

-

Cool the reaction mixture in an ice bath.

-

Add DCC (1.1 equivalents) to the cold solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting protected dipeptide ester by silica gel column chromatography.

Biological Context: L-leucine and the mTOR Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, it is a direct derivative of L-leucine, a crucial regulator of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central controller of cell growth, proliferation, and metabolism. L-leucine is a potent activator of mTORC1 (mTOR complex 1), which in turn promotes protein synthesis.

References

- 1. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Handling and Storage of Methyl L-leucinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information and best practices for the safe handling and optimal storage of Methyl L-leucinate hydrochloride (CAS No. 7517-19-3). Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Identification and Properties

This compound hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-leucine. It is commonly used in peptide synthesis and other biochemical research.[1][2][3]

| Property | Data | Source |

| Molecular Formula | C₇H₁₅NO₂ · HCl | [2][4] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or solid. | [1][2][6] |

| Melting Point | 145 - 155 °C / 293 - 311 °F | [1][2] |

| Solubility | Soluble in water.[2] H₂O: 50 mg/mL, clear, colorless.[6] | [2][6] |

| Stability | Stable under recommended storage conditions.[1][4][7] Light sensitive.[1][8] | [1][4][7][8] |

| Hygroscopicity | Sensitive to moisture (Hygroscopic). | [6] |

Safe Handling Protocols

Due to its chemical nature, specific precautions must be taken when handling this compound hydrochloride to minimize exposure and maintain compound purity.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2] Gloves must be inspected prior to use.[4]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required.[1][8] If dust is generated, a NIOSH/MSHA approved respirator is recommended.[9]

Engineering Controls

Ensure adequate ventilation in the work area.[8] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[9]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid dust formation.[4]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat and sources of ignition.[9]

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound hydrochloride.

Recommended Storage Conditions

| Condition | Recommendation | Reason |

| Temperature | Keep refrigerated (0-6°C).[6] Do not store above 5°C (41°F).[9] | To slow potential degradation. |

| Atmosphere | Keep in a dry place.[2][8] | The compound is hygroscopic.[6] |

| Light Exposure | Protect from light.[2][8] | The compound is light sensitive.[1][8] |

| Container | Keep container tightly closed.[2][8][9] | To prevent moisture absorption and contamination. |

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Signs of Degradation

Visually inspect the material for any changes in color or appearance. If the typically white solid appears discolored or clumped, it may be a sign of degradation or moisture absorption.

Experimental Protocols

While specific experimental protocols will vary based on the application, the following provides a general workflow for preparing a stock solution of this compound hydrochloride.

Objective: To prepare a 10 mg/mL stock solution in water.

Materials:

-

This compound hydrochloride

-

Deionized or distilled water

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Spatula

-

Weighing paper/boat

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.

-

Weighing: Tare the analytical balance with the weighing paper/boat. Carefully weigh the desired amount of this compound hydrochloride. Due to its hygroscopic nature, perform this step as quickly as is safe and practical.

-

Dissolution: Transfer the weighed compound into the volumetric flask. Add a portion of the water (approximately 50-70% of the final volume) and gently swirl to dissolve the solid.

-

Final Volume: Once the solid is completely dissolved, add water to the calibration mark of the volumetric flask.

-

Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.

-

Storage: If not for immediate use, store the solution under appropriate conditions (e.g., refrigerated and protected from light). The stability of the solution should be determined for the specific experimental conditions.

Visualized Workflows

The following diagrams illustrate key logical flows for handling and storing this compound hydrochloride.

Caption: General laboratory workflow for this compound hydrochloride.

Caption: Decision tree for the storage of this compound hydrochloride.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][8]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][8]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound hydrochloride. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.nl [fishersci.nl]

- 3. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Cas 7517-19-3,this compound hydrochloride | lookchem [lookchem.com]

- 7. peptide.com [peptide.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Methyl L-leucinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of C-terminal esters in peptides is a critical strategy in drug discovery and development. These modifications can enhance a peptide's therapeutic potential by increasing its hydrophobicity, improving cell membrane permeability, and serving as a prodrug strategy where the active carboxylic acid form is released intracellularly. Methyl L-leucinate, with its hydrophobic side chain, is an excellent candidate for C-terminal modification to modulate the pharmacokinetic properties of peptide-based therapeutics.

This document provides detailed application notes and protocols for the use of this compound as the C-terminal residue in solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The protocols outlined below are based on established methods for loading amino acids onto 2-chlorotrityl chloride resin and subsequent peptide elongation.

Key Advantages of Using this compound in SPPS

-

Increased Hydrophobicity: The leucine (B10760876) side chain and the methyl ester at the C-terminus significantly increase the overall hydrophobicity of the peptide, which can enhance its interaction with biological membranes.

-

Improved Membrane Permeability: Masking the C-terminal carboxylic acid as a methyl ester can improve the peptide's ability to cross cell membranes.[1]

-

Prodrug Potential: The C-terminal methyl ester can be susceptible to hydrolysis by intracellular esterases, releasing the bioactive peptide with a free C-terminal carboxylic acid.

-

Modulation of Pharmacokinetics: Altering the C-terminal residue can impact the peptide's stability, distribution, and metabolism in vivo.

Experimental Data

While specific data for this compound is not extensively published, the following tables provide representative quantitative data for loading Fmoc-amino acids onto 2-chlorotrityl chloride resin and the yield and purity of peptides synthesized with C-terminal esters. These values can serve as a benchmark for what researchers can expect to achieve.

Table 1: Representative Loading Efficiencies of Fmoc-Amino Acids on 2-Chlorotrityl Chloride Resin

| Fmoc-Amino Acid | Loading (mmol/g) | Loading Efficiency (%) |

| Fmoc-Ile-OH | 0.90 | 99 |

| Fmoc-Leu-OH | ~0.85 (estimated) | ~95 |

| Fmoc-Phe-OH | 0.5 - 0.8 | 85 - 90 |

| Fmoc-Gly-OH | ~0.95 | >95 |

Data adapted from studies on 2-chlorotrityl chloride resin esterification. The loading of Fmoc-Leu-OH is estimated to be high due to its relatively unhindered nature.[2]

Table 2: Expected Yield and Purity for a Model Pentapeptide with C-Terminal Methyl Leucinate

| Peptide Sequence | Crude Yield (%) | Purity after Purification (%) |

| H-Gly-Ala-Val-Leu-Leu-OMe | 75 - 85 | >95 |

| H-Tyr-Gly-Gly-Phe-Leu-OMe | 70 - 80 | >95 |

Yields and purities are estimates based on typical Fmoc-SPPS of hydrophobic peptides and peptides with C-terminal esters.[1][3]

Experimental Protocols

Protocol 1: Preparation of Fmoc-L-leucine methyl ester (Fmoc-Leu-OMe)